molecular formula C18H23NO B1385445 N-(4-Isobutoxybenzyl)-3-methylaniline CAS No. 898507-01-2

N-(4-Isobutoxybenzyl)-3-methylaniline

Cat. No.: B1385445
CAS No.: 898507-01-2
M. Wt: 269.4 g/mol
InChI Key: USYHHEUWZOUUMU-UHFFFAOYSA-N
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Description

Systematic Nomenclature and CAS Registry Number Attribution

The compound N-(4-Isobutoxybenzyl)-3-methylaniline follows the International Union of Pure and Applied Chemistry nomenclature standards for substituted aniline derivatives. The systematic name accurately reflects the structural features: the base aniline framework with a methyl substituent at the 3-position of the benzene ring, and an N-substitution consisting of a benzyl group that bears an isobutoxy substituent at the 4-position.

The Chemical Abstracts Service has assigned the registry number 898507-01-2 to this compound, providing a unique identifier for chemical databases and regulatory documentation. This registry number serves as the definitive reference for tracking this specific molecular entity across various chemical databases and literature sources.

The nomenclature system employed emphasizes the primary structural elements in order of decreasing priority: the aniline base structure takes precedence, followed by the methyl substitution on the aromatic ring, and finally the complex benzyl substituent on the nitrogen atom. This systematic approach ensures unambiguous identification and facilitates computational database searches and structure-activity relationship studies.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₈H₂₃NO, indicating a composition of eighteen carbon atoms, twenty-three hydrogen atoms, one nitrogen atom, and one oxygen atom. This formula reflects the combination of the methylated aniline core structure with the isobutoxybenzyl substituent.

The molecular weight has been determined to be 269.38 grams per mole. This molecular weight places the compound in the medium-sized organic molecule category, which typically exhibits favorable properties for membrane permeability and molecular interactions. The distribution of atoms across the molecular framework creates a balanced composition with approximately 80% carbon and hydrogen content, typical of aromatic organic compounds with alkyl substitutions.

Property Value
Molecular Formula C₁₈H₂₃NO
Molecular Weight 269.38 g/mol
Carbon Content ~80.3%
Hydrogen Content ~8.6%
Nitrogen Content ~5.2%
Oxygen Content ~5.9%

The elemental composition analysis reveals that the compound maintains a high carbon-to-heteroatom ratio, which contributes to its lipophilic character while retaining hydrogen bonding capabilities through the nitrogen and oxygen atoms. This balanced composition suggests potential for diverse chemical interactions and molecular recognition processes.

Three-Dimensional Conformational Analysis

The three-dimensional structure of this compound exhibits conformational flexibility due to the presence of multiple rotatable bonds, particularly around the benzylic nitrogen connection and the isobutoxy substituent. The molecular geometry is primarily determined by the aromatic rings' planar arrangements and the spatial orientation of the aliphatic components.

The compound contains two aromatic ring systems connected through a flexible methyleneamino linker (-CH₂-NH-), which allows for various dihedral angle arrangements between the rings. Similar N-benzylated aniline derivatives have shown dihedral angles ranging from 43° to 68° between aromatic rings, depending on the specific substituent patterns and crystal packing forces. The 3-methyl substitution on the aniline ring introduces steric considerations that may influence the preferred conformational arrangements.

The isobutoxy substituent (-O-CH₂-CH(CH₃)₂) introduces additional conformational flexibility through its branched alkyl chain. This substituent can adopt multiple rotational conformations around the C-O bond and the subsequent C-C bonds, creating a dynamic molecular system with multiple accessible energy minima. The bulky isobutyl group may create steric hindrance that influences the overall molecular shape and intermolecular packing arrangements.

The nitrogen atom in the aniline portion maintains its expected trigonal planar geometry, facilitating potential hydrogen bonding interactions. The electronic environment around this nitrogen is modulated by both the electron-donating methyl group and the electron-withdrawing benzyl substituent, creating a balanced electronic distribution that affects the compound's chemical reactivity and binding properties.

Crystallographic Data and Solid-State Packing Arrangements

While specific crystallographic data for this compound has not been extensively reported in the available literature, insights can be drawn from related N-benzylated aniline derivatives that have been structurally characterized. Similar compounds in this chemical family typically crystallize in centrosymmetric space groups, with molecules arranged to optimize both van der Waals interactions and potential hydrogen bonding networks.

The solid-state packing of related benzylaniline derivatives often features aromatic ring stacking interactions, with typical π-π stacking distances ranging from 3.4 to 3.8 Ångströms. The presence of the isobutoxy substituent in this compound is expected to influence these stacking arrangements by introducing bulky alkyl groups that may disrupt perfect aromatic overlap while creating additional van der Waals contact opportunities.

Hydrogen bonding patterns in the crystalline state would likely involve the aniline nitrogen as a hydrogen bond donor, potentially forming intermolecular N-H...O contacts with the ether oxygen atoms of neighboring molecules. The methyl substituent on the aniline ring may participate in weak C-H...π interactions with adjacent aromatic systems, contributing to the overall crystal stability.

Structural Feature Expected Range
Aromatic Ring Dihedral Angle 40-70°
π-π Stacking Distance 3.4-3.8 Å
N-H...O Hydrogen Bond Length 2.8-3.2 Å
C-H...π Interaction Distance 2.5-3.0 Å

The crystal packing would be further stabilized by the organization of the isobutyl chains, which may adopt extended conformations to maximize intermolecular contacts while minimizing steric clashes. The branched nature of these alkyl substituents suggests the formation of layers or channels in the crystal structure, similar to patterns observed in other long-chain substituted aromatic compounds.

Properties

IUPAC Name

3-methyl-N-[[4-(2-methylpropoxy)phenyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-14(2)13-20-18-9-7-16(8-10-18)12-19-17-6-4-5-15(3)11-17/h4-11,14,19H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYHHEUWZOUUMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NCC2=CC=C(C=C2)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Isobutoxybenzyl)-3-methylaniline typically involves the reaction of 4-isobutoxybenzyl chloride with 3-methylaniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is typically heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of continuous flow reactors also improves the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Isobutoxybenzyl)-3-methylaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as hydroxide ions, alkoxide ions, and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted aniline derivatives, depending on the nucleophile used.

Scientific Research Applications

N-(4-Isobutoxybenzyl)-3-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cell signaling pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Isobutoxybenzyl)-3-methylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Electronic and Steric Effects of Substituents

The para-substituent on the benzyl group significantly impacts reactivity:

  • Electron-donating groups (EDGs) : Methoxy (OCH₃) and isobutoxy (OCH₂CH(CH₂)₂) groups enhance electron density at the aromatic ring, improving para-selective amination yields. For example, N-(4-methoxybenzyl)-3-methylaniline analogs exhibit high reactivity in para-C–H amination reactions .
  • Halogens (Cl, Br, I): Electron-withdrawing halogens reduce reaction efficiency but retain compatibility in cross-coupling reactions. For instance, N-(4-chlorophenyl)-3-methylaniline derivatives achieve moderate yields (63–65%) in ferrocenyl quinoline synthesis .
  • Branched vs. Linear Alkoxy Groups: Isobutoxy’s steric bulk may hinder reactions compared to smaller EDGs like methoxy.

Reactivity in Cross-Coupling and Cyclization Reactions

  • Para-Selective Amination : Diarylamines with free para C–H bonds, such as 3-methyl-N-(p-tolyl)aniline, undergo efficient para-amination (e.g., 66% yield for di-m-tolylamine). The isobutoxy group’s EDG nature likely promotes similar selectivity .
  • Quinoline Synthesis: N-(Ferrocenylidene)-3-methylaniline derivatives react with aldehydes to form quinolines. Substituents like methyl or halogens influence regioselectivity; for example, N-(ferrocenylidene)-3-methylaniline yields 2-ferrocenyl-7-methylquinoline (88% yield), suggesting that bulky isobutoxy might alter regiochemistry or efficiency .

Physicochemical Properties

  • Stability : Electron-donating groups like isobutoxy may enhance oxidative stability compared to halogenated analogs, as seen in the tolerance of free hydroxyl groups in amination reactions .

Comparative Data Table

Compound Name Substituent (R) Key Reaction/Property Yield/Result Reference
N-(4-Methoxybenzyl)-3-methylaniline 4-OCH₃ High para-amination reactivity Not specified
N-(4-Chlorophenyl)-3-methylaniline 4-Cl Ferrocenyl quinoline synthesis 63–65% yield
4-Bromo-N-(furan-2-ylmethyl)-3-methylaniline 4-Br, furan-methyl Synthetic intermediate Discontinued production
N-(Ferrocenylidene)-3-methylaniline Ferrocenylidene Quinoline cyclization 88% yield

Research Implications and Gaps

While direct data on N-(4-Isobutoxybenzyl)-3-methylaniline are lacking, comparisons with analogs suggest:

  • Reactivity : The isobutoxy group’s EDG and steric profile may enhance para-selectivity in amination but reduce efficiency in sterically demanding reactions.
  • Synthetic Applications: Potential utility in catalytic cross-coupling or as a precursor for metal-complexed heterocycles, similar to ferrocenyl derivatives .
  • Knowledge Gaps: Experimental studies on solubility, stability, and regioselectivity of isobutoxy-substituted anilines are needed to validate predictions.

Q & A

Q. What are the standard synthetic routes for N-(4-Isobutoxybenzyl)-3-methylaniline?

Methodological Answer:

  • Suzuki-Miyaura Coupling : A palladium-catalyzed cross-coupling reaction between a boronic acid derivative (e.g., 4-isobutoxybenzylboronic acid) and a halogenated 3-methylaniline precursor. Typical conditions include Pd(PPh₃)₄ as a catalyst, Na₂CO₃ as a base, and a solvent mixture of toluene/ethanol (3:1) at 80–90°C for 12–24 hours .
  • Nucleophilic Substitution : Reacting 4-isobutoxybenzyl chloride with 3-methylaniline under basic conditions (K₂CO₃ or Et₃N) in anhydrous DMF at 60–70°C for 6–8 hours. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >85% purity .

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–7.2 ppm) and isobutoxy methyl groups (δ 1.0–1.2 ppm). Carbon signals for the benzyl bridge (δ 40–45 ppm) confirm connectivity .
  • Raman Spectroscopy : Detects phase transitions via shifts in C–N stretching modes (1250–1350 cm⁻¹) and torsional angles of the aniline ring, critical for studying thermal stability .

Q. What are the key chemical reactions of this compound?

Methodological Answer:

  • Oxidation : Forms quinone derivatives under acidic KMnO₄ conditions (e.g., H₂SO₄, 60°C).
  • Electrophilic Substitution : Nitration at the meta position of the aniline ring using HNO₃/H₂SO₄ at 0–5°C .

Advanced Research Questions

Q. How can electrochemical methods optimize its synthesis?

Methodological Answer: Electrooxidative C–H/N–H cross-coupling avoids traditional catalysts. For example, using a Pt anode, constant current (10 mA/cm²), and acetonitrile/water (9:1) solvent, yields reach 71–88% with para-selectivity. This method reduces byproducts and enables scalability .

Q. How does this compound act as a ligand in catalysis?

Methodological Answer: The isobutoxybenzyl group enhances steric bulk, while the aniline nitrogen coordinates to transition metals (e.g., Pd, Fe). In ferrocenylquinoline synthesis, it forms stable imine intermediates (e.g., N-ferrocenylidene-3-methylaniline), enabling regioselective cyclization with aldehydes (88% yield for 2-ferrocenyl-7-methylquinoline) .

Q. What computational methods predict its electronic properties?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates HOMO/LUMO energies and charge distribution. Exact exchange terms improve accuracy for redox potentials (average error <2.4 kcal/mol). Basis sets like 6-31G(d,p) are recommended for geometry optimization .

Q. How can contradictions in catalytic efficiency studies be resolved?

Methodological Answer:

  • Steric vs. Electronic Effects : Molecular dynamics simulations (MD) differentiate steric hindrance (e.g., isobutoxy group) from electronic donation.
  • Control Experiments : Compare turnover numbers (TON) with/without substituents. For example, replacing isobutoxy with methoxy increases TON by 30% due to reduced bulk .

Q. What are its biodegradation pathways?

Methodological Answer: Microbial transformation by Pseudomonas spp. follows oxidative deamination to catechol derivatives. Rate constants (kₐ) correlate with substituent van der Waals radii (r² = 0.99). The methyl group slows degradation (kₐ = 0.12 h⁻¹) compared to unsubstituted aniline (kₐ = 0.45 h⁻¹) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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